molecular formula C13H18N2O8 B12317886 5-(Methoxycarbonyl)methyl-2'-O-methyluridine

5-(Methoxycarbonyl)methyl-2'-O-methyluridine

Cat. No.: B12317886
M. Wt: 330.29 g/mol
InChI Key: XOTXNXXJZCFUOA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

5-(Methoxycarbonyl)methyl-2’-O-methyluridine undergoes various chemical reactions, including:

Scientific Research Applications

5-(Methoxycarbonyl)methyl-2’-O-methyluridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)methyl-2’-O-methyluridine involves its incorporation into replicated DNA, where it acts as a thymidine analogue. This incorporation disrupts normal DNA synthesis and function, leading to the inhibition of viral replication . The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

5-(Methoxycarbonyl)methyl-2’-O-methyluridine is unique due to its specific chemical structure, which confers it with potent antiviral activity. Similar compounds include:

Properties

Molecular Formula

C13H18N2O8

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate

InChI

InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)

InChI Key

XOTXNXXJZCFUOA-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O

Origin of Product

United States

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